1-(2-Aminoacetyl)piperidine-4-carboxamide
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Overview
Description
1-(2-Aminoacetyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C8H15N3O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-(2-Aminoacetyl)piperidine-4-carboxamide typically involves the reaction of (2-oxo-1-pyrrolidinyl)acetic acid with 1-glycyl-4-piperidinecarboxamide in the presence of triethylamine and isobutyl chloroformate. The reaction is carried out in tetrahydrofuran at temperatures ranging from -15°C to room temperature. The crude product is then recrystallized from methanol to obtain the final compound .
Chemical Reactions Analysis
1-(2-Aminoacetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-(2-Aminoacetyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Aminoacetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to target DNA gyrase in Mycobacterium abscessus, leading to DNA damage and inhibition of bacterial growth . This interaction is crucial for its antimicrobial activity and potential therapeutic applications.
Comparison with Similar Compounds
1-(2-Aminoacetyl)piperidine-4-carboxamide can be compared with other piperidinecarboxamide derivatives:
1-Piperidinecarboxamide: Similar in structure but lacks the glycyl group, which may affect its biological activity.
4-Piperidinecarboxamide: Another derivative with different substitution patterns, leading to varied chemical and biological properties.
N-Cyclohexyl-4-piperidinecarboxamide: A derivative with a cyclohexyl group, showing different physical and chemical characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H15N3O2 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(2-aminoacetyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C8H15N3O2/c9-5-7(12)11-3-1-6(2-4-11)8(10)13/h6H,1-5,9H2,(H2,10,13) |
InChI Key |
YXOCGSWPIMLMPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN |
Origin of Product |
United States |
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